1-(4-Fluorophenyl)-7-(pyridin-3-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
1-(4-FLUOROPHENYL)-7-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyridinyl group attached to an imidazo[4,5-b]pyridine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-7-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step synthetic routes. One common method involves the condensation of 4-fluorobenzaldehyde with 3-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired imidazo[4,5-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-7-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-7-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-7-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic framework but differ in their substitution patterns, resulting in distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C17H13FN4O |
---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-pyridin-3-yl-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C17H13FN4O/c18-12-3-5-13(6-4-12)22-10-20-17-16(22)14(8-15(23)21-17)11-2-1-7-19-9-11/h1-7,9-10,14H,8H2,(H,21,23) |
InChI Key |
MAFWXQVGMVFYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=CN2C3=CC=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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